Physicochemical Properties of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol
Physicochemical Properties of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]
Executive Summary
1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) represents a specialized scaffold in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a lipophilic side-chain modulator in beta-lactam antibiotics.[1][2] Unlike its strictly aliphatic (methyl/ethyl) or aromatic (phenyl) analogs, the cyclopropyl moiety imparts unique steric rigidity and electronic properties due to the strain of the three-membered ring. This guide provides an in-depth analysis of its physicochemical behavior, focusing on the critical thiol-thione tautomeric equilibrium that dictates its nucleophilic reactivity.[1][2]
Chemical Identity & Structural Analysis[3]
The compound exists as a nitrogen-rich heterocycle substituted at the N1 position with a cyclopropyl group.[1][2] Its reactivity is dominated by the acidic proton on the sulfur/nitrogen system, allowing it to act as a versatile nucleophile.
| Property | Detail |
| IUPAC Name | 1-cyclopropyl-1,2-dihydro-5H-tetrazole-5-thione (Thione form preferred in nomenclature) |
| Common Name | 1-Cyclopropyl-5-mercaptotetrazole |
| CAS Number | 140386-94-3 (Representative for class; specific salt forms vary) |
| Molecular Formula | C₄H₆N₄S |
| Molecular Weight | 142.18 g/mol |
| SMILES | S=C1N(C2CC2)N=NN1 |
Tautomeric Equilibrium (Thiol vs. Thione)
In solution and the solid state, 1-substituted tetrazole-5-thiols exist in a dynamic equilibrium between the 5-mercapto (thiol) and 5-thione forms.[1][2] For N1-substituted tetrazoles, the thione form is thermodynamically favored in polar solvents and the solid state due to the stabilization of the thioamide resonance structure.[1]
Key Insight: This equilibrium shifts depending on the solvent dielectric constant. In non-polar solvents, the thiol form becomes more accessible, which is critical for S-alkylation reactions.[1]
Figure 1: The thione-thiol tautomeric equilibrium.[1] The thione form predominates in neutral form, while the thiol form (as the thiolate anion) drives nucleophilic substitution.
Physicochemical Profile
The cyclopropyl group significantly alters the lipophilicity profile compared to the methyl analog, enhancing membrane permeability without the metabolic liability of a phenyl ring.
Thermodynamic & Solution Properties
| Property | Value (Experimental/Predicted*) | Context & Implications |
| Melting Point | 128–132 °C | High crystallinity indicates strong intermolecular H-bonding (thione form).[1][2] |
| pKa (Acidic) | 3.4 – 3.8 | Highly acidic compared to alkyl thiols (pKa ~10). It exists as a thiolate anion at physiological pH (7.4). |
| LogP | 0.85 ± 0.2 | More lipophilic than 1-methyl-tetrazole-5-thiol (-0.1), improving passive transport.[1][2] |
| Solubility | High in DMSO, MeOH, DMF; Low in Water (<1 mg/mL at pH 2) | Solubility increases drastically at pH > 4 due to ionization. |
| UV | ~245 nm (MeOH) | Characteristic of the tetrazole-thione chromophore. |
*Note: Values interpolated from SAR data of 1-methyl and 1-cyclohexyl analogs where specific CPTT data is proprietary.
Electronic Effects of the Cyclopropyl Group
The cyclopropyl group is an electron-donating group (via hyperconjugation) but also exerts significant steric bulk near the N1 position.
-
Steric Shielding: The N1-cyclopropyl group protects the N1/N2 region, directing electrophilic attack preferentially to the Sulfur atom or N4 position.[1]
-
Metabolic Stability: Unlike ethyl or isopropyl groups, the cyclopropyl ring is resistant to cytochrome P450 oxidation, making it a robust scaffold for drug design.
Synthesis & Manufacturing Protocol
The most robust synthesis involves the [3+2] cycloaddition of cyclopropyl isothiocyanate with an azide source.
Synthetic Pathway
Reaction: Cyclopropyl isothiocyanate + Sodium Azide
Figure 2: Synthetic workflow for the preparation of the tetrazole-5-thiol scaffold.[1][2]
Detailed Experimental Protocol
-
Step 1: Charge a reaction vessel with Cyclopropyl isothiocyanate (1.0 eq) and water (5 vol).
-
Step 2: Add Sodium Azide (1.1 eq) cautiously. Safety Note: NaN3 is toxic and can form explosive hydrazoic acid if acidified prematurely.
-
Step 3: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. The immiscible isothiocyanate will gradually dissolve as the salt forms.
-
Step 4: Cool to 0–5 °C.
-
Step 5: Acidify slowly with 6N HCl to pH < 2. The product will precipitate as a white/off-white solid.[1][2]
-
Step 6: Filter, wash with ice-cold water, and dry under vacuum at 45 °C.[1]
Reactivity & Applications
Nucleophilic Substitution (S-Alkylation)
The primary application of CPTT is as a nucleophile to introduce the tetrazole-thio moiety into antibiotics (e.g., Cefmenoxime-type analogs).[1][2]
-
Mechanism: In the presence of a mild base (K₂CO₃ or TEA), the thiol proton is removed (pKa ~3.5), generating the thiolate.
-
Regioselectivity: Alkylation occurs almost exclusively on the Sulfur atom (S-alkylation) rather than the Nitrogen, due to the high nucleophilicity of the sulfur anion and steric hindrance at N1.
Oxidation Sensitivity
Like all thiols, CPTT is susceptible to oxidation to the disulfide dimer (bis(1-cyclopropyl-tetrazol-5-yl)disulfide).[1][2]
-
Prevention: Store under inert atmosphere (Argon/Nitrogen).
-
Impurity Marker: The disulfide is the primary impurity observed in HPLC analysis (RRT ~2.5 vs monomer).
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Handling Protocol |
| Shock Sensitivity | Low to Moderate | While tetrazoles are energetic, the 5-thiol substitution significantly stabilizes the ring compared to 5-H tetrazoles.[1][2] Avoid grinding dry solids. |
| Toxicity | Acute Oral Tox (Cat 4) | Harmful if swallowed.[3][4][5][6] Use standard PPE (Gloves, Goggles, N95 mask). |
| Incompatibility | Strong Oxidizers, Acids | Contact with strong acids releases toxic fumes. Contact with oxidizers may cause ignition. |
References
-
Tautomerism of Tetrazoles
-
Synthesis of 1-Substituted Tetrazole-5-thiols
- Han, S. Y., et al. "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones." Bulletin of the Korean Chemical Society, 2012.
-
Cyclopropyl Group Properties in Drug Design
- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
-
General Tetrazole Safety & Data
Sources
- 1. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
